molecular formula C9H8N2O3 B12330446 Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate

Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate

Cat. No.: B12330446
M. Wt: 192.17 g/mol
InChI Key: DNGYAXWUUYRZTE-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the indazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

Methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-oxo-2,3a-dihydroindazole-6-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)5-2-3-6-7(4-5)10-11-8(6)12/h2-4,6H,1H3,(H,11,12)

InChI Key

DNGYAXWUUYRZTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NNC(=O)C2C=C1

Origin of Product

United States

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